ethyl 4-methyl-2-{[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl](prop-2-en-1-yl)amino}-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound featuring a thiazole ring, a pyrazole moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazole moiety and the ethyl ester group. Common reagents used in these reactions include allyl bromide, ethyl chloroformate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or ester groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or pyrazole derivatives.
Scientific Research Applications
ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{ALLYL[(E)-3-(1H-INDOL-3-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-{ALLYL[(E)-3-(1H-BENZIMIDAZOL-2-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole moiety, in particular, differentiates it from other similar compounds and may contribute to its specific activity and applications.
Properties
Molecular Formula |
C17H20N4O3S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-prop-2-enylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H20N4O3S/c1-5-9-21(14(22)8-7-13-10-18-20(4)11-13)17-19-12(3)15(25-17)16(23)24-6-2/h5,7-8,10-11H,1,6,9H2,2-4H3/b8-7+ |
InChI Key |
BBJGYPADQDYEDS-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)/C=C/C2=CN(N=C2)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)C=CC2=CN(N=C2)C)C |
Origin of Product |
United States |
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